Amodiaquine-d10
Amodiaquine-d10
Amodiaquine-d10 is intended for use as an internal standard for the quantification of amodiaquine by GC- or LC-MS. Amodiaquine is a prodrug form of the antimalarial compound N-desethyl amodiaquine. It is active against several strains of P. falciparum in vitro (EC50s = 0.23-0.52 nM) and exhibits a synergistic effect when used in combination with N-desethyl amodiaquine. Amodiaquine dose-dependently inhibits development of parasitemia in a mouse model of P. berghei infection.
Brand Name:
Vulcanchem
CAS No.:
1189449-70-4
VCID:
VC0021192
InChI:
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2
SMILES:
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Molecular Formula:
C20H22ClN3O
Molecular Weight:
365.9 g/mol
Amodiaquine-d10
CAS No.: 1189449-70-4
Cat. No.: VC0021192
Molecular Formula: C20H22ClN3O
Molecular Weight: 365.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Amodiaquine-d10 is intended for use as an internal standard for the quantification of amodiaquine by GC- or LC-MS. Amodiaquine is a prodrug form of the antimalarial compound N-desethyl amodiaquine. It is active against several strains of P. falciparum in vitro (EC50s = 0.23-0.52 nM) and exhibits a synergistic effect when used in combination with N-desethyl amodiaquine. Amodiaquine dose-dependently inhibits development of parasitemia in a mouse model of P. berghei infection. |
|---|---|
| CAS No. | 1189449-70-4 |
| Molecular Formula | C20H22ClN3O |
| Molecular Weight | 365.9 g/mol |
| IUPAC Name | 2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol |
| Standard InChI | InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 |
| Standard InChI Key | OVCDSSHSILBFBN-MWUKXHIBSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] |
| SMILES | CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
| Canonical SMILES | CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
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